2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a pyrrole ring at the 2-position and a tetrahydrofuran (THF)-derived carboxamide group at the 3-position. Its structure combines aromatic heterocycles (pyrrole, thiophene) with a semi-rigid THF moiety, suggesting unique electronic and steric properties.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c20-16(18-11-12-5-4-10-21-12)15-13-6-3-7-14(13)22-17(15)19-8-1-2-9-19/h1-2,8-9,12H,3-7,10-11H2,(H,18,20) |
InChI Key |
NFMBEVPJSJGKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to control the reaction environment .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Physical Properties
- Melting Points : Analogues range from 29.0°C (C15) to 40.3°C (C13), influenced by substituent rigidity and intermolecular forces . The target compound’s THF group may lower melting points compared to aromatic substituents (e.g., benzofuran in ).
- Density : Ranges from 1.3947 g/cm³ (C13) to 1.5376 g/cm³ (C15). The target compound’s density is likely intermediate (~1.4–1.5 g/cm³) due to its balanced substituents.
- Hydrogen Bonding: The amide group in the target compound provides two H-bond donors (NH) and two acceptors (C=O, THF oxygen), comparable to (2 donors, 4 acceptors) .
Computational and Experimental Insights
- Crystallography : Tools like ORTEP-3 () could resolve its crystal structure, particularly hydrogen-bonding networks critical for packing efficiency .
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS Number: 1190239-78-1) is a synthetic organic molecule with potential biological activity. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : CHNOS
- Molecular Weight : 316.4 g/mol
- Structure : The compound features a pyrrole ring, a tetrahydrofuran moiety, and a cyclopentathiophene structure, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Antitumor Activity
Studies have shown that compounds with similar structural features to 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can possess significant antitumor effects. For instance, related compounds have demonstrated:
- IC values in the low micromolar range against various cancer cell lines.
- Mechanisms of action including apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
Compounds within this structural class are often evaluated for their ability to inhibit specific enzymes associated with tumor growth. For example:
- Inhibitory effects on kinases involved in cancer progression have been reported.
Case Study 1: Antitumor Evaluation
A study synthesized several derivatives of thiophene-based compounds and evaluated their antitumor potency against human cancer cell lines. The most active compound exhibited an IC of 0.08 µM against HT-29 cells, significantly outperforming standard treatments like sorafenib .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the observed antitumor activity could be attributed to the inhibition of CRAf kinase, leading to reduced cell proliferation and increased apoptosis in targeted cancer cells .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
